molecular formula C22H21FN2O4S B2437104 8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866844-22-6

8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2437104
CAS RN: 866844-22-6
M. Wt: 428.48
InChI Key: ILIIXJYPOBIXIO-UHFFFAOYSA-N
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Description

The compound “8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule that contains several distinct structural components . These include a benzenesulfonyl group, a fluoroquinolinyl group, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzenesulfonyl and fluoroquinolinyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,4-dioxa-8-azaspiro[4.5]decane moiety could influence its solubility and boiling point .

Scientific Research Applications

Tumor Imaging Agent

A study conducted by Fang Xie et al. (2015) involved the synthesis and biological evaluation of a series of novel piperidine compounds, including derivatives related to the structure , as σ1 receptor ligands. One of these compounds demonstrated high affinity for σ1 receptors and selectivity over σ2 receptors and the vesicular acetylcholine transporter, making it a potent tumor imaging agent when labeled with [(18)F]. This study suggests that compounds with suitable lipophilicity and appropriate affinity for σ1 receptors could be used for tumor imaging, highlighting a significant application in the medical field for diagnosing and studying tumors (Xie et al., 2015).

Synthesis and Characterization

Research on the synthesis and characterization of compounds structurally similar to "8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane" has led to the development of various methodologies and analyses. For example, the work by V. A. Ogurtsov and O. Rakitin (2020) on the synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents highlights the versatility and potential of such compounds in producing biologically active substances. This research demonstrates the importance of novel synthetic routes for the production of compounds with potential applications in pharmaceuticals and chemical biology (Ogurtsov & Rakitin, 2020).

Metal Ion Sensing

Another application of related compounds is in the development of chemosensors for metal ions. For instance, the design and synthesis of a "caged" Zn2+ fluorophore by S. Aoki et al. (2008) involved a derivative with benzenesulfonyl groups. This compound exhibited increased fluorescence upon Zn2+ addition due to hydrolysis promoted by Zn2+-bound hydroxide, showcasing its potential as a selective chemosensor for Zn2+ ions in biological and environmental samples (Aoki et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzenesulfonamide derivatives have been found to have antibacterial, antitumor, and antiviral effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

8-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c23-16-6-7-19-18(14-16)21(25-10-8-22(9-11-25)28-12-13-29-22)20(15-24-19)30(26,27)17-4-2-1-3-5-17/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIIXJYPOBIXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

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